gossypol formic acid
Description
Properties
CAS No. |
102256-58-6 |
|---|---|
Molecular Formula |
C14H10N2O3S |
Synonyms |
gossypol formic acid |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Biological Action of Gossypol Formic Acid
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and defense against damaged or abnormal cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Gossypol (B191359) and gossypol acetic acid have been shown to induce apoptosis through several interconnected mechanisms.
Inhibition of Anti-Apoptotic Protein Families (e.g., Bcl-2, Bcl-xL, MCL-1)
A key mechanism by which gossypol induces apoptosis is by targeting anti-apoptotic proteins of the Bcl-2 family. These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to cell death iiarjournals.orgspandidos-publications.comselleckchem.comnih.govaacrjournals.orgresearchgate.net. Gossypol acts as a BH3 mimetic, binding to the hydrophobic groove of these anti-apoptotic proteins spandidos-publications.comselleckchem.comnih.govaacrjournals.org. This binding disrupts the interaction between anti-apoptotic proteins and pro-apoptotic BH3-only proteins (such as Bax, Bak, Bad, and Bim), thereby unleashing the pro-apoptotic signals nih.goviiarjournals.orgspandidos-publications.comselleckchem.comaacrjournals.orgresearchgate.net.
Studies have shown that gossypol can downregulate the expression of Bcl-2 and Bcl-xL at both mRNA and protein levels in certain cancer cell lines iiarjournals.org. It has also been reported to downregulate Mcl-1 spandidos-publications.comnih.gov. The (R)-(-) enantiomer of gossypol acetic acid (AT-101) has been shown to bind to Bcl-2, Bcl-xL, and Mcl-1 with reported Ki values in cell-free assays selleckchem.com.
| Protein Target | Ki (cell-free assay) for (R)-(-)-Gossypol Acetic Acid |
| Bcl-2 | 0.32 µM selleckchem.com |
| Bcl-xL | 0.48 µM selleckchem.com |
| Mcl-1 | 0.18 µM selleckchem.com |
Gossypol has also been reported to inhibit the binding of BH3 peptide to Bcl-xL and Bcl-2 with IC50 values of 0.4 µM and 10 µM, respectively, in cell-free assays selleckchem.com.
Activation of Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-9)
The modulation of Bcl-2 family proteins by gossypol leads to the activation of the caspase cascade, a series of proteases that execute the apoptotic program iiarjournals.orgspandidos-publications.comnih.govnih.govnih.govmdpi.comoncotarget.com. Gossypol has been shown to activate initiator caspases, particularly caspase-9, which is a key component of the intrinsic (mitochondrial) apoptotic pathway nih.goviiarjournals.orgnih.govoncotarget.comaacrjournals.org. Activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving various cellular substrates and dismantling the cell nih.goviiarjournals.orgspandidos-publications.comnih.govnih.govoncotarget.comaacrjournals.orgspandidos-publications.com.
Studies have demonstrated a dose-dependent increase in activated caspase-3 and caspase-9 levels following treatment with gossypol acetic acid nih.gov. Inhibition of caspases, particularly caspase-3 and caspase-9, has been shown to significantly reduce gossypol-induced apoptosis nih.goviiarjournals.orgoncotarget.com.
| Caspase | Effect of Gossypol/Gossypol Acetic Acid Treatment |
| Caspase-3 | Activation/Up-regulation nih.goviiarjournals.orgspandidos-publications.comnih.govnih.govoncotarget.comaacrjournals.orgspandidos-publications.com |
| Caspase-7 | Activation nih.govaacrjournals.org |
| Caspase-8 | Activation in some cell lines iiarjournals.orgspandidos-publications.comnih.govoncotarget.com |
| Caspase-9 | Activation/Up-regulation nih.goviiarjournals.orgnih.govnih.govoncotarget.comaacrjournals.org |
| Pan-caspases | Inhibition reduces apoptosis nih.goviiarjournals.orgnih.govmdpi.commdpi.com |
Induction of Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release
The intrinsic apoptotic pathway is initiated by events at the mitochondria, specifically mitochondrial outer membrane permeabilization (MOMP) iiarjournals.orgspandidos-publications.comnih.govresearchgate.netfree.fr. MOMP leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c iiarjournals.orgspandidos-publications.comnih.govnih.govresearchgate.netfree.fr. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which activates caspase-9 aacrjournals.orgfree.fr.
Gossypol has been shown to induce the loss of mitochondrial membrane potential and the release of cytochrome c from mitochondria into the cytosol nih.goviiarjournals.orgspandidos-publications.comnih.govnih.govnih.govresearchgate.netsbmu.ac.ir. This release is a critical step in the activation of the caspase cascade and the execution of apoptosis iiarjournals.orgspandidos-publications.comnih.govnih.govresearchgate.netfree.fr. Studies using isolated mitochondria have also indicated a direct action of gossypol on mitochondria, leading to cytochrome c release researchgate.net.
Exploration of Caspase-Independent Apoptosis Mechanisms
While caspase-dependent pathways are central to gossypol-induced apoptosis, some studies suggest the involvement of caspase-independent mechanisms as well iiarjournals.orgnih.govnih.govmdpi.com. One such mechanism involves the release of apoptosis-inducing factor (AIF) from the mitochondria into the cytosol nih.govnih.govresearchgate.net. AIF can translocate to the nucleus and induce chromatin condensation and DNA fragmentation independently of caspase activity nih.govnih.gov.
Research in certain cell lines has shown the release of AIF into the cytosol following gossypol treatment nih.govnih.gov. Furthermore, inhibition of caspases does not always completely abolish gossypol-induced cell death, suggesting the contribution of caspase-independent pathways iiarjournals.orgnih.govmdpi.com.
Regulation of Cell Cycle Progression
In addition to inducing apoptosis, gossypol has been reported to regulate the cell cycle, which is the process by which cells grow and divide. Cell cycle dysregulation is a hallmark of cancer, leading to uncontrolled proliferation.
Induction of Cell Cycle Arrest Phases (e.g., G0/G1)
Gossypol has been shown to induce cell cycle arrest in various cancer cell lines nih.govresearchgate.netnih.govresearchgate.netspandidos-publications.comresearchgate.net. A frequently observed effect is the accumulation of cells in the G0/G1 phase of the cell cycle nih.govresearchgate.netresearchgate.netspandidos-publications.com. G0/G1 arrest prevents cells from entering the S phase (DNA synthesis) and subsequently undergoing mitosis.
Studies using flow cytometry have demonstrated a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population after gossypol treatment in various cancer cell lines nih.govresearchgate.netresearchgate.net. This cell cycle arrest is associated with changes in the expression levels of key cell cycle regulatory proteins, such as the up-regulation of p21 and down-regulation of cyclin D1 nih.govspandidos-publications.com.
| Cell Cycle Phase | Effect of Gossypol Treatment |
| G0/G1 | Increase in cell population nih.govresearchgate.netresearchgate.netspandidos-publications.com |
| S | Decrease in cell population researchgate.netresearchgate.net |
| G2/M | Modest or no significant change in some studies researchgate.netresearchgate.net |
Alteration of Cell Cycle Regulatory Protein Expression (e.g., Cyclins, Cyclin-Dependent Kinases, Phospho-Retinoblastoma)
Research indicates that gossypol can exert antiproliferative effects by modulating the expression and activity of key cell cycle regulatory proteins. Studies have shown that gossypol can induce cell cycle arrest, specifically at the G1/S phase. nih.govnih.gov This arrest is associated with decreased expression levels of proteins crucial for cell cycle progression, such as cyclin D1 and the retinoblastoma protein (Rb). nih.govnih.gov
Experiments using human mammary cancer cells (MCF-7) and cyclin D1-transfected human fibrosarcoma cells demonstrated a dose-dependent decrease in the expression of cyclin D1 and Rb protein after exposure to gossypol. nih.govnih.gov Furthermore, gossypol was observed to decrease the ratio of phosphorylated to unphosphorylated Rb protein in these cell lines. nih.govnih.gov Phosphorylation of Rb by cyclin-dependent kinases (CDKs) is essential for releasing E2F transcription factors, which drive the expression of genes necessary for DNA synthesis and entry into the S phase. slideshare.netresearchgate.net The reduction in phosphorylated Rb suggests that gossypol interferes with this critical regulatory step, contributing to the observed G1/S block. nih.govnih.gov Additionally, a decrease in cyclin D1-associated kinase activity on histone H1, a substrate for certain CDKs, was noted in MCF-7 cells treated with gossypol. nih.govnih.gov These findings collectively suggest that gossypol, and by extension gossypol formic acid due to similar activities, modulates cell cycle progression by downregulating key positive regulators like cyclin D1 and interfering with Rb phosphorylation. nih.govnih.gov
| Cell Line | Treatment (Gossypol Concentration) | Effect on Cyclin D1 Expression | Effect on Total Rb Expression | Effect on Phosphorylated Rb Ratio | G1/S Cell Cycle Arrest |
| Human Mammary Cancer Cells (MCF-7) | 10 µM | Decreased | Decreased | Decreased | Yes |
| Cyclin D1-transfected Fibrosarcoma Cells | Dose-dependent | Decreased | Decreased | Decreased | Not explicitly stated |
Note: Data compiled from research findings on gossypol's effects on cell cycle regulatory proteins. nih.govnih.gov
Autophagy Induction Mechanisms
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, playing a complex role in cell survival and death. researchgate.netresearchgate.netresearchgate.net Research indicates that gossypol and its derivatives can induce autophagy. researchgate.netresearchgate.netresearchgate.net The molecular mechanisms underlying this compound-induced autophagy involve pathways related to autophagosome formation and exhibit interplay with apoptotic processes. researchgate.netresearchgate.netresearchgate.net
Pathways Involved in Autophagosome Formation (e.g., LC3 conversion)
A key step in the formation of autophagosomes is the lipidation of microtubule-associated protein 1 light chain 3 (LC3), specifically the conversion of LC3-I to LC3-II. researchgate.netresearchgate.net LC3-II is then incorporated into the autophagosome membrane and is often used as a marker for autophagy induction. researchgate.netresearchgate.net Studies investigating the effects of gossypol have shown an increase in LC3-II levels, indicating the initiation of autophagy-dependent processes. researchgate.net While the detailed upstream signaling pathways leading to LC3 conversion upon this compound treatment are subjects of ongoing research, the observed increase in LC3-II suggests that the compound activates the machinery required for autophagosome formation. researchgate.net
Interplay and Relationship between Autophagy and Apoptosis
Autophagy and apoptosis are two major cellular pathways that can determine cell fate, and they are known to have a complex and often interconnected relationship. researchgate.netresearchgate.netfishersci.beresearchgate.netiarc.frfishersci.nlthegoodscentscompany.comuni.lu In the context of this compound's biological action, studies suggest a significant interplay between the induction of autophagy and the triggering of apoptosis. researchgate.netresearchgate.netresearchgate.net Some research indicates that gossypol can simultaneously promote both autophagy and apoptosis, and in certain contexts, their combined effect can lead to enhanced cell death. researchgate.netresearchgate.net For instance, in some cancer cell types, the combination of gossypol with other agents has shown synergistic increases in cytotoxic effects by promoting both autophagy and apoptosis. researchgate.net This complex relationship highlights that the cellular outcome following exposure to this compound can depend on the specific cellular context and the balance between these two pathways. researchgate.netresearchgate.net
Signal Transduction Pathway Modulation
The biological activities of this compound are also mediated through the modulation of various signal transduction pathways that regulate critical cellular processes such as survival, proliferation, and stress response. researchgate.net Investigations into the mechanisms of gossypol and its derivatives have identified their influence on pathways including the Nrf2/ARE pathway and the PI3K/Akt signaling axis. researchgate.netfishersci.betandfonline.comiarc.fr
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant-Responsive Element (ARE) Pathway Inhibition
The Nrf2/ARE pathway is a crucial regulator of the cellular antioxidant defense system and plays a significant role in protecting cells from oxidative stress. tandfonline.comiarc.fr While Nrf2 activation is generally considered protective, its role in cancer is complex, sometimes promoting tumor cell survival and resistance. Research on gossypol and its derivatives suggests they can influence the Nrf2 pathway. researchgate.net The interaction with Nrf2/ARE signaling appears to be complex, with the potential for both activation and inhibition depending on the specific context and concentration. researchgate.net This dualistic nature of Nrf2 modulation by this compound could contribute to its diverse biological effects, particularly in conditions involving oxidative stress or altered cellular defense mechanisms. researchgate.net
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis Perturbation
The PI3K/Akt signaling pathway is a major intracellular cascade involved in regulating cell growth, proliferation, survival, and motility. researchgate.netfishersci.be Aberrant activation of this pathway is frequently observed in various cancers. researchgate.netfishersci.be Studies on the mechanisms of action of gossypol and its derivatives indicate that they can perturb the PI3K/Akt signaling axis. researchgate.netfishersci.be While specific detailed mechanisms of this perturbation by this compound are still being elucidated, the general impact on this pathway suggests that the compound can interfere with pro-survival signals, potentially contributing to its antiproliferative and pro-apoptotic effects. researchgate.netfishersci.be The modulation of the PI3K/Akt pathway represents another significant mechanism by which this compound can influence cellular behavior. researchgate.netfishersci.be
JAK/STAT Signaling Pathway Interactions
Research into the direct interactions of this compound with the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is limited within the scope of the provided literature. The JAK/STAT pathway is a crucial signaling cascade involved in various cellular processes, including cell growth, proliferation, differentiation, and immune responses. Activation of STAT proteins, particularly STAT3, has been implicated in promoting cancer cell proliferation, survival, invasion, and metastasis, while its inhibition can induce apoptosis. google.com Although gossypol and its derivatives have demonstrated anti-proliferative and apoptotic effects in various cancer cell lines chem960.comgoogle.comnih.gov, specific research detailing how this compound directly modulates the JAK/STAT pathway was not found in the analyzed sources. Studies on other compounds have shown interactions with this pathway, such as astaxanthin (B1665798) blocking the JAK1/STAT3 pathway in lung cancer cells science.gov, highlighting the relevance of this pathway in cancer biology.
cAMP Signaling Pathway Alterations
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key intracellular signaling cascade involved in a wide range of physiological processes, including metabolism, gene transcription, and cell communication. Alterations in cAMP signaling have been observed in various disease states. While direct evidence specifically linking this compound to alterations in the cAMP signaling pathway is limited in the provided sources, studies on gossypol acetate (B1210297), another gossypol derivative, have indicated disruptions in cAMP signaling based on metabolomic analysis in goslings exposed to the compound. frontiersin.orgnih.gov Additionally, gossypol has been used in studies investigating cAMP signaling, potentially through its inhibitory effects on enzymes like calcineurin, which can interact with cAMP pathways. molbiolcell.org These findings suggest a potential, albeit indirect or derivative-specific, influence of gossypol compounds on cAMP signaling.
Enzyme System Interactions and Inhibition
Gossypol and its derivatives are known to interact with and inhibit various enzyme systems, contributing to their biological effects. chem960.comgoogle.comnih.gov These interactions can interfere with essential metabolic processes and cellular functions.
Lactate (B86563) Dehydrogenase Isozyme X (LDH-X) Inhibition Mechanisms
One of the most well-documented enzyme targets of gossypol, and relevant to its use as a male contraceptive, is Lactate Dehydrogenase Isozyme X (LDH-X), also known as LDH-C4. scribd.comscholarsresearchlibrary.comjetir.orgtandfonline.comresearchgate.net LDH-X is a testis-specific isoenzyme found in mature testicular epithelium and spermatozoa, playing a role in energy metabolism in these cells. tandfonline.com Inhibition of LDH-X by gossypol has been proposed as a key mechanism underlying its anti-fertility effects. scribd.comscholarsresearchlibrary.comjetir.orgtandfonline.comresearchgate.net
Studies have shown that gossypol can selectively inhibit the activity of sperm-specific LDH-X. scribd.comjetir.orgtandfonline.com While the exact mechanism of inhibition has been investigated, some research suggests that the in vitro inhibition of LDH-X by gossypol and its enantiomers might be non-specific. researchgate.net However, the consistent observation of decreased LDH-X activity in the presence of gossypol in vitro and its correlation with impaired sperm function in vivo supports its significance as a target. scribd.comscholarsresearchlibrary.comjetir.orgtandfonline.com this compound, having been used in studies and clinical trials alongside gossypol and gossypol acetic acid google.comscribd.com, is considered to share these biological activities, including the inhibitory effect on LDH-X. scribd.com Decreased LDH-X activity has been associated with certain cases of infertility. tandfonline.com
Table 1: Summary of Enzyme and Pathway Interactions
| Section | Target | Interaction/Modulation by this compound (or Gossypol where noted) | Supporting Evidence Type |
| 2.4.3. JAK/STAT Signaling Pathway Interactions | JAK/STAT pathway components (e.g., STAT3) | No direct information found in provided sources for this compound or gossypol. | General pathway relevance in cancer and cell processes noted. |
| 2.4.4. MAPK/ERK Pathway Dynamics | MAPK/ERK pathway components | No direct information found in provided sources for this compound or gossypol. | General pathway relevance in cell proliferation and inflammation noted. |
| 2.4.5. Hippo Signaling Pathway Components | Hippo pathway components (e.g., YAP/TAZ) | No direct information found in provided sources for this compound or gossypol. | General pathway relevance in organ size control and tumor suppression noted. |
| 2.4.6. TGF-β Signaling Modulation | TGF-β signaling components | No direct information found in provided sources for this compound or gossypol. | General pathway relevance in fibrosis and cancer noted. |
| 2.4.7. cAMP Signaling Pathway Alterations | cAMP signaling pathway components | Potential indirect influence (based on studies with gossypol acetate and gossypol). frontiersin.orgnih.govmolbiolcell.org | Metabolomic analysis (gossypol acetate), potential enzyme inhibition (gossypol). |
| 2.5.1. Lactate Dehydrogenase Isozyme X (LDH-X) Inhibition Mechanisms | Lactate Dehydrogenase Isozyme X (LDH-X) | Inhibition of enzyme activity (primarily studied with gossypol, considered relevant to derivatives). scribd.comscholarsresearchlibrary.comjetir.orgtandfonline.comresearchgate.net | In vitro and in vivo studies (primarily with gossypol), correlation with anti-fertility effects. |
Testicular and Spermatozoal ATPase Activity Modulation
Gossypol and its derivatives have been shown to modulate ATPase activity in testicular tissue and spermatozoa. Research indicates that gossypol can inhibit testicular ATPase and spermatozoal ATPase, including Na-K-ATPase, Mg-ATPase, and Ca-Mg-ATPase annualreviews.orgscholarsresearchlibrary.comunideb.hunih.govnih.govnih.govwebmd.comcapes.gov.brresearchgate.net. Specifically, gossypol acetic acid has been reported to inhibit Ca++-transport and Ca++-activated ATPase in isolated plasma membranes of human ejaculated sperm cells. This inhibition of Ca++-ATPase by gossypol is described as non-competitive nih.gov. Gossypol's effect on plasma membrane Ca++-pump suggests a mechanism impacting sperm motility related to membrane structure and function nih.gov. Changes in testis ATPase activity have been observed following treatment with gossypol acetic acid in rats nih.gov.
Succinyl-CoA Synthetase and NAD-Isocitrate Dehydrogenase Inhibition
Gossypol has been identified as an inhibitor of key enzymes in energy metabolism, including succinyl-CoA synthetase and NAD-isocitrate dehydrogenase scholarsresearchlibrary.com. Studies on gossypol acetic acid have further demonstrated its potency as an inhibitor of NAD-linked enzymes, among which isocitrate dehydrogenase is included nih.gov. Isocitrate dehydrogenase 3 (IDH3), a critical enzyme in the tricarboxylic acid (TCA) cycle, utilizes NAD+ as a cofactor nih.gov. The inhibition of NAD-linked isocitrate dehydrogenase by gossypol acetic acid has been quantified, with an I50 value of 2.7 µM nih.gov.
Modulation of Antioxidant Enzyme Systems (e.g., Catalase, Glutathione (B108866) Peroxidase, Glucose-6-Phosphate Dehydrogenase, Superoxide (B77818) Dismutase)
Gossypol and its derivatives influence cellular antioxidant defense systems, particularly in tissues like the testis and liver researchgate.netnih.govtandfonline.comresearchgate.netgrafiati.comunal.edu.co. Studies using gossypol acetic acid have shown decreased activities of testicular catalase and glutathione peroxidase in treated animals nih.govtandfonline.comresearchgate.net. These enzymes are crucial for protecting against oxidative damage induced by hydrogen peroxide nih.govtandfonline.comunal.edu.co. Other antioxidants found to be reduced in treated animals include glucose-6-phosphate dehydrogenase and superoxide dismutase nih.govtandfonline.comgrafiati.com. Gossypol is known to produce reactive oxygen species in vitro, and the observed oxidative injury, coupled with a compromised antioxidant defense system, may contribute to its biological effects researchgate.netnih.govtandfonline.comresearchgate.net. Micromolar concentrations of gossypol have been shown to inhibit glucose-6-phosphate dehydrogenase in a competitive manner with respect to glucose-6-phosphate grafiati.com.
Table 1: Inhibition of Selected Enzymes by Gossypol/Gossypol Acetic Acid
| Enzyme | Compound | IC50 (µM) | Inhibition Type (where specified) | Reference |
| 5α-reductase 1 (rat) | Gossypol acetate | 3.33 | Noncompetitive | nih.govselleckchem.com |
| 3α-hydroxysteroid dehydrogenase (rat) | Gossypol acetate | 0.52 | Mixed | nih.govselleckchem.com |
| Malate (B86768) Dehydrogenase (MDH) (human sperm) | Gossypol | 1.2 - 2.9 | Noncompetitive | nih.gov |
| Lactate Dehydrogenase (LDH) (human sperm) | Gossypol | 9.8 - 11.3 | Noncompetitive | nih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GA3PDH) (human sperm) | Gossypol | 110 | Not specified | nih.gov |
| Isocitrate Dehydrogenase (ICDH) (human sperm) | Gossypol | 2.7 | Not specified | nih.gov |
| Glucose-6-Phosphate Dehydrogenase | Gossypol | ~8 | Competitive (vs glucose-6-phosphate) | grafiati.comias.ac.in |
Note: IC50 values and inhibition types are based on studies using gossypol or gossypol acetic acid, which are considered to have similar biological activities to this compound.
FtsZ Protein Inhibition in Bacterial Systems
Gossypol acetate has demonstrated antimicrobial activities by targeting the essential bacterial cell division protein FtsZ nih.govresearchgate.netsmolecule.comfrontiersin.orgresearchgate.net. It interferes with the assembly of the FtsZ ring, a structure crucial for bacterial cytokinesis nih.govresearchgate.net. Biochemical analysis indicates that gossypol acetate inhibits the GTPase activity of FtsZ and enhances its polymerization in vitro, effects consistent with the observed block in bacterial cell division nih.govresearchgate.netresearchgate.net. This mechanism highlights the potential of gossypol derivatives as antibacterial agents nih.govresearchgate.netfrontiersin.org.
Impact on Protein and Lipid Metabolic Enzymes (e.g., Pepsin, Trypsin, ACSL4)
Gossypol is known to inhibit a variety of dehydrogenase enzymes nih.govias.ac.inresearchgate.netfishersci.bepsu.edu. While gossypol and its derivatives broadly impact metabolic pathways, specific research detailing the direct inhibition or modulation of pepsin, trypsin, or ACSL4 by this compound or closely related gossypol derivatives was not prominently found in the provided search results. However, the general inhibitory effect on various enzymes involved in protein and lipid metabolism is a recognized aspect of gossypol's biological activity.
5-alpha-Reductase Enzyme Interactions
Gossypol and gossypol acetate have been shown to interact with and inhibit 5α-reductase enzymes nih.govselleckchem.comresearchgate.netresearchgate.netmdpi.com. Specifically, gossypol acetate inhibited rat 5α-reductase 1 in a noncompetitive manner nih.govselleckchem.com. This inhibition of 5α-reductase 1, an enzyme involved in androgen metabolism, suggests a potential mechanism for some of the biological effects observed with gossypol derivatives researchgate.netmdpi.com.
Direct Molecular Interactions with Cellular Components
Beyond enzymatic interactions, gossypol and its derivatives engage in direct molecular interactions with various cellular components. Gossypol is known to interact with macromolecules through mechanisms involving Schiff base formation and hydrophobic interactions researchgate.netmsdvetmanual.com. These interactions can lead to altered cellular functions. Gossypol can affect membrane permeability nih.govresearchgate.net and is associated with causing damage to mitochondria, impacting cellular energy production nih.govresearchgate.netnih.govmsdvetmanual.comresearchgate.net. Furthermore, gossypol has been reported to interact with DNA, potentially leading to DNA damage nih.govnih.govresearchgate.net. A significant aspect of gossypol's molecular interaction profile is its ability to bind to anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-2 and Bcl-xL), acting as a BH3 mimetic nih.govselleckchem.comresearchgate.nettandfonline.comresearchgate.net. This interaction can displace pro-death partners and contribute to the induction of apoptosis tandfonline.comresearchgate.net.
Mitochondrial Bioenergetics and Redox State Modulation
Pathways of Mitochondrial Dysfunction
Mitochondria, the powerhouses of the cell, are a primary target of this compound's biological action. Studies have shown that exposure to gossypol can induce significant mitochondrial dysfunction across various cell types, including male germline stem cells and oocytes. nih.govnih.gov This dysfunction is characterized by a decrease in mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function. nih.govnih.govcapes.gov.brscienceasia.org The reduction in ΔΨm is often accompanied by a striking fall in cellular ATP content, compromising the energy status of the cell. nih.govnih.govnih.govbioscientifica.comscispace.com
Gossypol has been shown to uncouple oxidative phosphorylation, a process vital for ATP production in mitochondria. scispace.comscholarsresearchlibrary.com Furthermore, it can inhibit specific enzymes involved in cellular respiration and the tricarboxylic acid (TCA) cycle, directly impacting metabolic pathways that generate energy. nih.govbioscientifica.comscispace.comscholarsresearchlibrary.com Mitochondrial damage, including alterations to the mitochondrial sheath in sperm, has been identified as a key cellular target of gossypol's effects. scholarsresearchlibrary.comresearchgate.netresearchgate.net While some research suggests that gossypol-induced mitochondrial dysfunction may be linked to increased levels of reactive oxygen species (ROS), other studies indicate the involvement of ROS-independent pathways in inducing mitochondrial dysfunction and apoptosis. nih.govnih.govcapes.gov.brsigmaaldrich.com
Mechanisms in Specific Biological Systems
The biological effects of this compound are particularly notable in specific physiological contexts, including the male reproductive system and various oncological models.
Male Reproductive System: Spermatogenic Cell and Spermatozoal Biology
This compound, through the actions attributed to gossypol, significantly impacts the male reproductive system, affecting the function and viability of spermatogenic cells and spermatozoa.
A well-documented effect of gossypol is its dose-dependent inhibitory action on sperm motility. nih.govbioscientifica.comscispace.comresearchgate.net This is closely linked to its profound impact on sperm energy metabolism. Gossypol powerfully inhibits key metabolic pathways in spermatozoa, including fructolysis and glycolysis, which are essential for providing the energy required for motility. nih.govbioscientifica.comscispace.com Inhibition of these pathways leads to a significant reduction in the formation of lactate and CO2 from sugars. nih.govbioscientifica.comscispace.com
Furthermore, gossypol directly affects the tricarboxylic acid cycle, a central component of aerobic respiration, and causes a substantial decrease in sperm ATP content. nih.govbioscientifica.comscispace.comresearchgate.net The disruption of ATP production critically impairs sperm energy metabolism, directly contributing to the observed loss of motility. researchgate.netresearchgate.net Morphological damage, such as aplasia within the sperm mitochondrial sheath, has also been observed following gossypol exposure, further compromising sperm function. researchgate.netresearchgate.net
| Metabolic Pathway | Effect of Gossypol | Outcome in Sperm |
|---|---|---|
| Fructolysis | Inhibited | Reduced ATP production, Impaired motility |
| Glycolysis | Inhibited | Reduced ATP production, Impaired motility |
| Tricarboxylic Acid Cycle | Inhibited | Reduced ATP production, Impaired motility |
| Oxidative Phosphorylation | Uncoupled | Reduced ATP production, Mitochondrial dysfunction |
Sertoli cells play a crucial supportive role in spermatogenesis and form the blood-testis barrier (BTB), which creates an immunologically privileged environment for developing germ cells. researchgate.netuark.eduoup.comkarger.com Gossypol has been shown to modulate Sertoli cell function and can impact the integrity of the BTB.
Studies in neonatal animals indicate that gossypol can prevent the proper development of continuous junctional zones between adjacent Sertoli cells, essential components of the BTB. nih.gov This failure in junction assembly can lead to a lack of compartmentalization of germ cells within the seminiferous epithelium. nih.gov In adult animals, while the continuous zonules at the base of the epithelium may appear intact, discontinuous zonules higher in the epithelium can show distensions and be permeable to tracers, suggesting some level of barrier perturbation. nih.gov Gossypol exposure has also been associated with decreased Sertoli cell proliferation and inhibited total protein synthesis in Sertoli cell lines. researchgate.netscienceasia.org Morphological changes in Sertoli cells, including intracellular and intercellular vacuolation, have been observed, which may reflect damage to the cells and their junctions. annualreviews.orgresearchgate.netscienceasia.orgresearchgate.net
Cellular Perturbations in Oncological Models
This compound, through the established properties of gossypol, has demonstrated significant cellular perturbations in various oncological models, exhibiting anti-tumor properties. Gossypol has been shown to inhibit the growth of various cancer cell lines and induce apoptosis, a programmed cell death pathway. lipidmaps.orgresearchgate.netnih.govmdpi.com
The mechanisms underlying gossypol's anti-cancer effects are multifaceted. It can modify the cell cycle, preventing uncontrolled proliferation. researchgate.net A key mechanism involves the activation of caspase-dependent signaling pathways, central to the execution phase of apoptosis. researchgate.netnih.gov Gossypol also induces mitochondrial dysfunction in cancer cells, leading to the release of cytochrome c, which triggers the caspase cascade. researchgate.net Induction of DNA fragmentation, another hallmark of apoptosis, has also been observed. researchgate.net
Gossypol is recognized as an inhibitor of anti-apoptotic proteins, particularly those in the Bcl-2 family, such as Bcl-2 and Bcl-xL. lipidmaps.orgmdpi.comoroboros.atnih.govtandfonline.com By binding to these proteins, gossypol can disrupt their ability to prevent apoptosis, thereby promoting cancer cell death. mdpi.com Furthermore, gossypol can induce endoplasmic reticulum (ER) stress and upregulate the expression of pro-apoptotic proteins like NOXA, contributing to its cytotoxic effects in cancer cells. nih.gov
| Cellular Effect in Oncological Models | Mechanism Involved |
|---|---|
| Inhibition of Cell Growth | Cell cycle modification |
| Induction of Apoptosis | Caspase activation, Mitochondrial dysfunction, Cytochrome c release, DNA fragmentation |
| Targeting Anti-Apoptotic Proteins | Inhibition of Bcl-2 and Bcl-xL |
| Induction of ER Stress | Upregulation of pro-apoptotic proteins (e.g., NOXA) |
Multitargeting Approaches and Pathway Cross-Talk in Cancer Cells
Research on gossypol and its derivatives, including this compound by association due to similar reported activities, indicates a multitargeting approach in cancer cells. nih.gov A primary mechanism involves the induction of apoptosis, or programmed cell death, often through the suppression of anti-apoptotic proteins belonging to the Bcl-2 family. nih.govresearchgate.netfrontiersin.orgnih.gov Gossypol can act as a BH3 mimetic, binding to the BH3 binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby inhibiting their function and promoting apoptosis. frontiersin.orgnih.gov
Beyond apoptosis induction, gossypol has been shown to modulate various signaling pathways crucial for cancer cell survival and proliferation. These include the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant-responsive element) pathway and the NF-κB pathway. nih.govresearchgate.net Inhibition of these pathways can contribute to reduced tumor cell viability and impact inflammatory responses within the tumor microenvironment. nih.govresearchgate.net Furthermore, studies have indicated that gossypol can disrupt the interaction between the MDM2 protein and VEGF mRNA in breast cancer cells, simultaneously inducing MDM2 self-ubiquitination and decreasing VEGF translation. nih.gov This dual targeting affects both apoptosis and angiogenesis, highlighting the complex interplay of pathways influenced by gossypol. nih.gov The ability of gossypol to interfere with multiple pathways involved in cell adhesion, inflammation, and cell death underscores its potential as a multitargeting agent in anticancer strategies. nih.gov
Mechanistic Basis of Selective Cellular Sensitivity in Model Systems
Studies on gossypol have revealed differences in the biological activities and toxic effects of its optical isomers, (-)-gossypol and (+)-gossypol. scholarsresearchlibrary.comnih.gov The (-)-enantiomer, also known as AT-101, is often recognized as the more biologically active form and has been utilized in research. nih.gov This differential activity between enantiomers provides a mechanistic basis for selective cellular sensitivity observed in model systems. For instance, (-)-gossypol has been reported to be more effective at inducing apoptosis and autophagy in certain cancer cell lines, particularly those with high levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govfrontiersin.org This suggests that the stereochemistry of gossypol and its derivatives, including potentially this compound, can play a significant role in their interactions with cellular targets and subsequent biological outcomes, contributing to selective toxicity towards certain cell types, such as cancer cells.
Anti-Microbial and Anti-Parasitic Mechanisms
Gossypol and its derivatives, including this compound, have demonstrated antimicrobial and antiparasitic activities. nih.govontosight.airesearchgate.netjetir.orgtandfonline.com These effects are mediated through various mechanisms targeting essential processes in these organisms.
Bacterial Cell Division Inhibition Mechanisms
Research on gossypol acetate, another gossypol derivative, has shed light on potential mechanisms of bacterial inhibition that may be shared by this compound. Gossypol acetate has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org A key mechanism identified is the interference with bacterial cell division. nih.govfrontiersin.org Gossypol acetate affects the assembly of the FtsZ ring, a crucial component of the bacterial divisome responsible for cell septation. nih.govfrontiersin.org Biochemical analysis indicates that gossypol acetate can inhibit the GTPase activity of FtsZ and enhance its polymerization in vitro, consistent with a block in cell division observed in treated bacteria. nih.gov This suggests that disrupting the function of essential cell division proteins like FtsZ is a potential mechanism by which gossypol derivatives exert their antibacterial effects.
Protozoal Metabolic Pathway Disruption (e.g., Lactate Dehydrogenase)
Gossypol is known to target and inhibit key enzymes in the metabolic pathways of various parasites. researchgate.nettandfonline.com A notable example is the inhibition of lactate dehydrogenase (LDH), an essential enzyme for energy generation in many protozoa, particularly those relying heavily on anaerobic glycolysis. researchgate.nettandfonline.complos.orgrcsb.orgnih.gov Studies have shown that gossypol significantly inhibits LDH activity in parasites such as Babesia microti and Cryptosporidium parvum. researchgate.netplos.org
LDH catalyzes the conversion of pyruvate (B1213749) to lactate, a critical step in glycolysis that regenerates NAD+ required for ATP production. wikipedia.orgtermedia.pl By inhibiting LDH, gossypol disrupts this vital metabolic pathway, thereby depriving the parasite of essential energy. nih.govtermedia.pl (-)-Gossypol has been identified as a potent non-selective competitive inhibitor of NADH binding with LDH. tandfonline.comwikipedia.orgfrontiersin.org This mechanism of metabolic pathway disruption, particularly the inhibition of LDH, is a significant contributor to the antiparasitic activity of gossypol and is likely relevant to the effects of this compound as well.
Immunomodulatory Effects at the Molecular Level
Gossypol and its derivatives have been reported to possess immunomodulatory activities. nih.govjetir.orgtandfonline.comnih.govresearchgate.netmdpi.com These effects can involve influencing the function and activity of various immune cells and the production of signaling molecules.
Studies on gossypol acetic acid in mice have indicated effects on both cellular and humoral immune responses. nih.govplos.org Gossypol acetic acid was observed to influence lymphocyte populations, including temporarily increasing the percentage and absolute count of CD8+ lymphocytes in lymph nodes and spleen, while reducing the percentage and count of B cells in lymph nodes at certain doses. nih.gov Furthermore, gossypol acetic acid reduced the number of antibody-producing cells (plaque-forming cells) and decreased the production of antibodies (IgG and IgM) in immunized mice. nih.govplos.org
At the molecular level, gossypol is suggested to affect the expression of cytokines such as interleukin 2 (IL-2) and interferon-gamma (IFN-γ) in activated human T lymphocytes. nih.gov It is also reported to be a non-specific inhibitor of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways, including those in immune cells. nih.gov Additionally, gossypol has been shown to activate macrophages and regulate immune-related cytokines, potentially through influencing gene expression, including increasing the mRNA levels of tristetraprolin (TTP) family proteins, which are involved in regulating inflammatory responses. mdpi.comresearchgate.net These findings suggest that gossypol and its derivatives can modulate immune responses through multiple molecular targets and pathways.
Metabolic Pathway Disruption in Model Organisms
Beyond specific enzyme inhibition, gossypol and its derivatives can induce broader disruptions in metabolic pathways in model organisms. nih.govresearchgate.netresearchgate.net These disruptions can affect various aspects of cellular energy metabolism and the processing of biomolecules.
Studies have shown that gossypol can interfere with cellular energy production by inhibiting enzymatic systems of the mitochondrial electron transport chain and oxidative phosphorylation, particularly at high concentrations. This interference can lead to a disconnection of respiration and oxidative phosphorylation, impacting ATP production.
Research using metabolomic analysis in model organisms exposed to gossypol acetate has revealed significant alterations in metabolic profiles. These alterations include changes in metabolites associated with carbon metabolism, glycolysis/gluconeogenesis, pyruvate metabolism, fatty acid degradation, and amino acid metabolism. nih.gov For instance, studies in goslings exposed to gossypol acetate showed disruptions in pathways such as glycolysis/gluconeogenesis, pyruvate metabolism, propanoate metabolism, TCA cycle, fatty acid degradation, and certain amino acid metabolic pathways. nih.gov Metabolomic analysis in rats treated with gossypol acetate isomers also indicated effects on lactic acid, cholesterol, and various amino acids, suggesting a broader impact on glycolytic metabolism, amino acid metabolism, and energy metabolism. nih.gov
Impact on Carbohydrate Metabolism (e.g., Glycolysis/Gluconeogenesis)
Specific detailed research findings on the direct impact of this compound on carbohydrate metabolism pathways such as glycolysis and gluconeogenesis were not identified within the search results. While gossypol has been studied for various biological effects, information specifically pertaining to how the formic acid complex influences these precise metabolic processes was not available.
Disruption of Lipid Metabolism (e.g., Fatty Acid Degradation, PPAR Signaling)
Detailed research findings specifically investigating the disruption of lipid metabolism, including fatty acid degradation or effects on PPAR signaling pathways, by this compound were not found in the conducted searches. The available information primarily discusses gossypol in broader terms or focuses on other biological activities.
Amino Acid Metabolism Alterations
Specific studies detailing alterations in amino acid metabolism induced solely by this compound were not present in the search results. While general metabolic effects might be inferred from studies on related compounds like gossypol, precise data on the impact of the formic acid complex on amino acid pathways was not identified.
Focal Adhesion and Extracellular Matrix-Receptor Interaction Pathways
Detailed research findings specifically on the effects of this compound on focal adhesion or extracellular matrix-receptor interaction pathways were not found within the scope of the search results. Studies focusing on these specific cellular interaction mechanisms in the context of this compound were not available.
Structural and Stereochemical Aspects of Gossypol Formic Acid S Biological Action
Enantiomeric Specificity in Biological Activity
The two enantiomers of gossypol (B191359), (+)-gossypol and (−)-gossypol, exhibit different levels of biological activity and toxicity. nih.govfrontiersin.orgsaspublishers.comresearchgate.netmdpi.comnih.gov This enantiomeric specificity is crucial for understanding the mechanisms of action and potential therapeutic applications of gossypol and its derivatives. nih.gov
Mechanistic Differences between (+)- and (−)-Gossypol/Gossypol Formic Acid
Research has demonstrated that the biological activities of gossypol enantiomers can differ significantly at the mechanistic level. For instance, (−)-gossypol has shown greater potency in inhibiting cancer cell growth compared to (+)-gossypol, which is attributed to its higher affinity for anti-apoptotic proteins like Bcl-2 and Bcl-XL, often overexpressed in cancer cells. saspublishers.comtandfonline.com (−)-Gossypol can act as a BH3 mimetic, binding to the BH3-binding domain of Bcl-2 family proteins and displacing pro-death partners to induce apoptosis. saspublishers.comtandfonline.comtandfonline.com
Studies have also indicated that gossypol affects cells through both stereospecific and non-stereospecific pathways. nih.gov A stereospecific pathway appears to be associated with (−)-gossypol, potentially linked to its selective effects, while a non-stereospecific pathway involves (+)-gossypol and higher concentrations of (−)-gossypol. nih.gov In the context of male fertility, (−)-gossypol has been shown to be a more potent antifertility agent than (+)-gossypol, producing similar effects at half the dose of the racemic mixture. tandfonline.comnih.gov This difference in antifertility effect is significant and suggests the possibility of reducing dosage and potentially minimizing side effects by using the pure (−) isomer. nih.gov
Differences in the effects of gossypol optical isomers have also been observed in metabolomic studies. For example, in studies investigating the effects on uterine fibroids and liver injury, (+)-gossypol acetate (B1210297) and (−)-gossypol acetate showed different impacts on various serum metabolites, including lactic acid, cholesterol, leucine, alanine, glutamate, glutamine, arginine, proline, and glucose. mdpi.comnih.gov
Importance of Stereochemistry in Biological Target Interactions
The stereochemistry of gossypol is critical for its interaction with biological targets. The distinct spatial arrangement of functional groups in the (+) and (−) enantiomers leads to differential binding affinities and subsequent downstream effects. frontiersin.orgacs.orgwikidata.orgmichberk.com The hindered rotation around the binaphthyl bond results in a specific three-dimensional structure for each enantiomer, influencing how they interact with proteins and other biomolecules. tandfonline.comiastate.edumdpi.com The enantioselective biological activities observed for gossypol highlight the importance of stereochemistry in determining its pharmacological profile and potential therapeutic applications. nih.gov
Structure-Activity Relationships of Gossypol Formic Acid and Analogues for Mechanistic Insights
Influence of Formyl Group and Derivatives on Biological Target Affinity and Selectivity
The formyl (aldehyde) groups at the 8 and 8' positions of the gossypol molecule are chemically reactive and play a role in its biological activities. nih.govsaspublishers.comtandfonline.comjetir.orgresearchgate.net These aldehyde groups can undergo reactions such as Schiff base formation with amine compounds. nih.govjetir.orgmdpi.com Modifications involving the aldehyde groups, such as the formation of Schiff bases, have been explored to potentially reduce toxicity while retaining or enhancing therapeutic effects. researchgate.netscirp.orgmdpi.com
However, studies on gossypol ethers, where the hydroxyl groups are methylated, have shown that while these derivatives can inhibit spermatozoal fructolysis, they are less effective than gossypol itself. nih.gov Furthermore, simpler naphthaldehydes, representing about half of the gossypol molecule and possessing a reactive aldehyde group, exhibited considerably smaller inhibitory effects on spermatozoal energy metabolism compared to gossypol. nih.gov This suggests that the entire binaphthalene ring structure of gossypol, rather than solely the intact aldehyde group, is important for effective inhibition of spermatozoal energy metabolism. nih.gov
The presence of formic acid in this compound can influence its properties, such as solubility and potentially its interaction with biological systems, although specific research detailing the direct impact of the formic acid component in the complex on target affinity and selectivity is less extensively documented compared to studies on the gossypol enantiomers and other derivatives like Schiff bases or ethers. However, it is known that gossypol can react with organic acids to form heat-labile products. jetir.org
Exploration of Chemical Modifications for Altered Mechanistic Profiles
Various chemical modifications of gossypol have been investigated to develop derivatives with altered biological activities and potentially improved therapeutic profiles. frontiersin.orgresearchgate.netfishersci.ptacs.orgwikidata.orgsci-hub.strsc.org These modifications can target different parts of the gossypol molecule, including the hydroxyl groups, aldehyde groups, and naphthalene (B1677914) rings. researchgate.net
Examples of gossypol derivatives include Schiff bases, apogossypol (B560662) (lacking the aldehyde groups), gossypolone (B1671996) (containing a quinone scaffold), and methylated or glycosylated gossypol ethers. researchgate.netmdpi.comsci-hub.stclemson.edu These modifications can lead to changes in activity against various targets, such as enzymes (e.g., dehydrogenases like lactate (B86563) dehydrogenase), anti-apoptotic proteins (e.g., Bcl-2 family), and proteins involved in cell division (e.g., FtsZ). frontiersin.orgtandfonline.comtandfonline.commdpi.comfishersci.beresearchgate.net
For instance, gossypol Schiff bases have been synthesized and tested for antiviral and antitumor activities, with some derivatives showing promising results. acs.orgscirp.orgmdpi.com The synthesis of fluoride-containing gossypol Schiff base derivatives has shown superior anticancer activity against certain human cancer cell lines compared to gossypol. scirp.org Apogossypol, synthesized by removing the aldehyde groups, has also been studied. researchgate.netsci-hub.st Gossypolone derivatives have been synthesized to improve water solubility. mdpi.com
The study of these analogues helps to delineate which parts of the gossypol structure are essential for specific biological interactions and provides a basis for designing new compounds with tailored mechanistic profiles. researchgate.netrsc.orgnih.gov For example, understanding how modifications affect binding to Bcl-2 proteins or inhibition of specific enzymes contributes to the rational design of more potent and selective agents. saspublishers.comtandfonline.comtandfonline.comresearchgate.net
Advanced Methodologies for Mechanistic Elucidation of Gossypol Formic Acid
Omics Approaches in Gossypol (B191359) Formic Acid Research
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems by simultaneously analyzing large sets of molecules. Their application in studying compounds like gossypol and its derivatives allows for a deeper understanding of the molecular changes induced upon exposure.
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. By analyzing changes in gene expression, researchers can identify the genes and pathways affected by a compound. Studies on gossypol have utilized transcriptomic analysis to explore its effects on various biological processes. For instance, transcriptomic analysis has been employed to investigate the mechanisms of gossypol biosynthesis in cotton plants, identifying differentially expressed genes (DEGs) and candidate genes linked to the synthesis pathway researchgate.netpnas.orgmdpi.com. In one study, comparative transcriptome analysis of glanded and glandless cotton cultivars identified 1,184 DEGs, with a significant number down-regulated in glandless varieties lacking gossypol researchgate.netpnas.org. Another study comparing glanded and glandless tetraploid cotton cultivars identified 431 common DEGs strongly associated with the reduction or disappearance of gossypol and pigment glands mdpi.com. Transcriptomic analysis has also been used in conjunction with other omics approaches to study the effects of gossypol acetate (B1210297), a related derivative, on biological systems, such as in elucidating hepatotoxic mechanisms in goslings frontiersin.org. This research identified 1,137 DEGs in the liver of gossypol acetate-treated goslings, with 702 upregulated and 435 downregulated genes, impacting pathways related to carbon metabolism, glycolysis/gluconeogenesis, and the PPAR signaling pathway frontiersin.org.
Proteomics for Protein Abundance and Interaction Studies
Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. This approach helps to understand how a compound affects protein expression levels and cellular processes mediated by proteins. Proteomic analysis has been applied to study the effects of gossypol on cellular systems. For example, a quantitative proteomic analysis of multiple myeloma cells treated with gossypol identified 585 differentially expressed proteins, with 202 upregulated and 383 downregulated nih.gov. This study suggested that gossypol treatment enhanced cellular reactive oxygen species (ROS) production and induced necrosis, with proteomic changes indicating potential activation of cellular immune responses nih.gov. Proteomic studies have also been used to investigate the biodegradation of gossypol by microorganisms, analyzing differentially abundant proteins involved in the degradation process mdpi.com. In one such study, 143 and 49 differentially abundant proteins were observed at different time points during the biodegradation of gossypol by Panus lecomtei, revealing dynamic protein profiles related to constitutive metabolism and responses to oxidative stress mdpi.com. While these studies focus on gossypol or its biodegradation, the methodologies are directly applicable to understanding the proteomic impact of gossypol formic acid.
Metabolomics for Metabolic Pathway Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. By analyzing changes in metabolite profiles, researchers can gain insights into how a compound affects metabolic pathways. Metabolomic analysis has been a valuable tool in gossypol research. An integrative transcriptomic and metabolomic analysis investigated the effect of gossypol on Enterobacter sp. GD5, revealing that gossypol significantly altered the metabolic profiles of 15 metabolites, with changes observed in pathways like glutathione (B108866) metabolism and amino acid biosynthesis nih.gov. Metabolomics has also been used in studies involving gossypol acetate. For instance, a metabolomics analysis of rat serum investigated the mechanism of action of gossypol acetate isomers, showing effects on metabolites related to the tricarboxylic acid cycle, immune function, glycolysis, and gluconeogenesis nih.govmdpi.com. This study noted increased levels of formic acid in the serum of rats treated with a high dose of (+)-gossypol acetate nih.govmdpi.com. Another study combining transcriptomics and metabolomics on gossypol acetate-induced hepatotoxicity in goslings identified 109 differential metabolites, implicating disruptions in linoleic acid metabolism, arachidonic acid metabolism, and the PPAR signaling pathway frontiersin.org. These metabolomic investigations highlight the utility of this approach in identifying affected metabolic pathways and potential biomarkers related to the effects of gossypol and its derivatives.
Here is a summary of findings from omics studies on gossypol and gossypol acetate:
| Omics Approach | Compound Studied | System/Organism | Key Findings | Citation |
| Transcriptomics | Gossypol | Cotton plants (Gossypium) | Identification of DEGs and candidate genes in gossypol biosynthesis pathway. | researchgate.netpnas.orgmdpi.com |
| Transcriptomics | Gossypol Acetate | Gosling liver | 1,137 DEGs identified; affected pathways include carbon metabolism, glycolysis/gluconeogenesis, PPAR signaling. | frontiersin.org |
| Proteomics | Gossypol | Multiple myeloma cells | 585 differentially expressed proteins; suggests induction of oxidative stress and potential activation of immune responses. | nih.gov |
| Proteomics | Gossypol | Panus lecomtei (fungus) | Identification of differentially abundant proteins involved in gossypol biodegradation, related to metabolism and oxidative stress response. | mdpi.com |
| Metabolomics | Gossypol | Enterobacter sp. GD5 | Altered profiles of 15 metabolites; affects glutathione metabolism and amino acid biosynthesis. | nih.gov |
| Metabolomics | Gossypol Acetate | Rat serum | Effects on metabolites related to TCA cycle, immune function, glycolysis, gluconeogenesis; increased formic acid levels observed. | nih.govmdpi.com |
| Metabolomics | Gossypol Acetate | Gosling liver | 109 differential metabolites; disruptions in linoleic acid metabolism, arachidonic acid metabolism, PPAR signaling. | frontiersin.org |
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology provide frameworks for understanding the complex interactions between a compound, multiple biological targets, and interconnected pathways. These approaches move beyond the traditional one-drug, one-target paradigm to explore the holistic effects of a compound within a biological system.
Identification of Multi-Target Interactions and Regulatory Networks
Network pharmacology aims to identify the multiple targets of a compound and construct interaction networks to understand its therapeutic or toxic effects. Gossypol and its derivatives are known to interact with multiple biological targets. Network pharmacology approaches have been applied to study the mechanisms of gossypol acetate. For instance, a network pharmacology study investigating the effect of gossypol acetic acid on gastric cancer cells predicted potential targets and constructed a "GC-targets-GAA" network nih.govnih.gov. This analysis identified ten hub genes related to cell cycle progression and apoptosis and highlighted cancer-related signaling pathways, with the PI3K-Akt signaling pathway being highly ranked nih.gov. Another study using network toxicology to explore the mechanism of liver injury caused by gossypol optical isomers (including gossypol acetate) predicted potential targets such as HSP90AA1, SRC, MAPK1, AKT1, EGFR, BCL2, and CASP3 nih.govmdpi.com. Protein-protein interaction (PPI) networks were constructed to visualize the interactions among these targets nih.govmdpi.com. These network-based studies underscore the multi-target nature of gossypol derivatives and provide a systems-level view of their interactions within complex biological networks.
Predictive Modeling of Biological Pathways
Here is a summary of findings from network pharmacology and systems biology studies on gossypol acetic acid:
| Approach | Compound Studied | System/Disease Model | Key Findings | Citation |
| Network Pharmacology | Gossypol Acetic Acid | Gastric Cancer Cells | Predicted potential targets and constructed a network; identified hub genes related to cell cycle and apoptosis; highlighted the PI3K-Akt signaling pathway. | nih.govnih.gov |
| Network Toxicology | Gossypol Optical Isomers (incl. Acetate) | Rat Liver Injury | Predicted potential liver injury targets (e.g., HSP90AA1, SRC, MAPK1, AKT1, EGFR, BCL2, CASP3); identified related pathways (cancer pathways, PPAR signaling, glycolysis/gluconeogenesis). | nih.govmdpi.com |
In Vitro Cellular and Biochemical Assays
In vitro assays are crucial for dissecting the direct interactions of gossypol with enzymes, proteins, and cellular processes in a controlled environment.
Enzyme Activity Assays and Kinetic Characterization
Gossypol has been shown to interact with and inhibit the activity of various enzymes, contributing to its biological effects. Enzyme activity assays are used to quantify the extent of this inhibition and characterize the kinetics of the interaction. For instance, gossypol has been found to inhibit enzymes involved in the mitochondrial electron transport chain and oxidative phosphorylation, thereby interfering with cellular energy metabolism. researchgate.net It also affects antioxidant enzymes such as catalase and glutathione peroxidase, which are crucial for protecting against oxidative damage. tandfonline.com Studies have investigated the effect of gossypol on lactate (B86563) dehydrogenase (LDH), an enzyme involved in energy production, particularly LDH-C4 in sperm, demonstrating a decrease in its activity and effects on kinetic parameters. bioscientifica.comnih.gov Gossypol has also been shown to inhibit Helicobacter pylori urease, an enzyme vital for the bacterium's survival. mdpi.com Ribonucleotide reductase, a key enzyme in DNA synthesis, is another intracellular target inhibited by gossypol. nih.gov
Cell-Based Assays for Pathway Analysis (e.g., Apoptosis, Cell Cycle)
Cell-based assays are widely used to investigate the impact of gossypol on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression. Gossypol is known to induce apoptosis in various cancer cell lines through multiple pathways. nih.govnih.govresearchgate.netoncotarget.comnih.govnih.govresearchgate.net Assays such as Annexin V/propidium iodide staining are used to detect apoptotic cells. nih.gov Western blot analysis is employed to assess changes in the expression and activation of key proteins involved in apoptosis, including members of the Bcl-2 family (e.g., Bcl-2, Bcl-X₁, Bax, Bak, Mcl-1), caspases (e.g., caspase-3, -8, -9), and other regulatory proteins like p53, Smac, and proteins in the JUN-JNK pathway. nih.govresearchgate.netoncotarget.comnih.govnih.govresearchgate.net Gossypol's ability to bind to anti-apoptotic proteins like Bcl-2 and Mcl-1 is considered a key mechanism for inducing apoptosis. researchgate.netnih.govresearchgate.net
Cell cycle analysis, often performed using flow cytometry, reveals that gossypol can induce cell cycle arrest at specific phases, such as G0/G1 or G2/M, depending on the cell type and concentration. nih.govresearchgate.netoncotarget.comresearchgate.netmdpi.com Changes in cell cycle regulatory proteins like cyclins (e.g., cyclin D1, cyclin A2) and cyclin-dependent kinase inhibitors (e.g., p21) are analyzed by techniques like Western blotting to understand the mechanisms underlying cell cycle arrest. nih.govoncotarget.com High-throughput techniques like transcriptomics and metabolomics in cell-based studies can provide a broader view of the affected pathways, including those related to metabolism, signaling, and cellular component organization. nih.govmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net
Molecular Binding Studies (e.g., Protein-Ligand Interactions)
Understanding how gossypol interacts directly with target molecules, particularly proteins, is crucial for elucidating its mechanisms. Molecular binding studies are employed for this purpose. Techniques such as fluorescence polarization-based binding assays are used to determine the binding affinity (e.g., Ki values) of gossypol to proteins like Bcl-2 and Mcl-1. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies provide detailed insights into the binding sites and interactions, such as gossypol binding to the BH3 binding pocket of Bcl-X₁. nih.govaacrjournals.org Circular dichroism (CD) spectroscopy has also been used to study gossypol binding to various proteins, including enzymes, revealing changes in the protein structure upon binding. nih.gov Dual polarization interferometry (DPI) technology has demonstrated direct interaction between gossypol and proteins like APE1. dovepress.com Molecular docking studies can predict the binding mode and interactions of gossypol with target enzymes, such as Helicobacter pylori urease. mdpi.com
Animal Model Studies for Mechanistic Pathway Elucidation
Animal models are essential for investigating the systemic effects of gossypol and its derivatives, providing a more complex biological context than in vitro studies. These models help bridge the gap between molecular interactions and organismal responses.
Use of Specific Animal Models to Understand Cellular and Organismal Impacts (e.g., Goslings for Hepatotoxic Mechanisms, Rats/Mice for Reproductive/Liver Damage Mechanisms)
Various animal models are used to study the mechanistic impacts of gossypol on specific organs and systems. Goslings are utilized to study hepatotoxic mechanisms, as the liver is a primary site of gossypol accumulation. nih.govnih.govfrontiersin.orgresearchgate.net Studies in goslings exposed to gossypol acetate have combined histological analysis to observe liver damage (e.g., granular degeneration, hepatocyte enlargement, necrosis, mitochondrial injury) with transcriptomics and metabolomics to identify affected genes and metabolic pathways, such as those related to energy production, lipid metabolism, and liver focal adhesion. nih.govnih.govfrontiersin.orgresearchgate.net
Rats and mice are commonly used models to investigate reproductive and liver damage mechanisms. Gossypol is well-known for its antifertility effects in males, causing damage to sperm and interfering with spermatogenesis. frontiersin.orgscholarsresearchlibrary.comfrontiersin.orgmdpi.comnih.gov Studies in rats have examined the effects of gossypol on testicular antioxidant enzyme activities and histological changes in testicular tissue. tandfonline.comfrontiersin.org In mice, the impact of gossypol on sperm count, motility, and testicular structure has been evaluated. frontiersin.orgfrontiersin.org Gossypol also induces liver damage in rats and mice, characterized by increased liver enzyme activities (AST, ALT) and histological alterations such as disordered liver cells and mitochondrial vacuolization. nih.govfrontiersin.orgscholarsresearchlibrary.comfrontiersin.orgmdpi.commdpi.com Metabolomics analysis in rat serum has been used to identify metabolic changes associated with gossypol exposure and its effects on organs like the liver and uterus. nih.govmdpi.com Animal models are also used to study the effects of gossypol on tumor growth and angiogenesis, assessing tumor volume, microvessel density, and the expression of related signaling molecules. oncotarget.comnih.gov
Ex Vivo Analysis of Tissue Biopsies for Molecular Changes
Ex vivo analysis of tissue biopsies from animal models allows for the examination of molecular changes induced by gossypol in specific organs or tissues after exposure in vivo. This approach provides a snapshot of the molecular landscape in a more physiologically relevant context than in vitro studies. For instance, liver and testicular tissue biopsies from gossypol-treated animals can be analyzed histologically to assess tissue damage and cellular alterations. frontiersin.orgfrontiersin.org Molecular techniques, such as Western blotting and qPCR, can be applied to tissue samples to quantify the expression levels of proteins and genes involved in various pathways, including apoptosis, cell cycle regulation, and oxidative stress responses. oncotarget.comresearchgate.net Metabolomic analysis of tissue extracts can reveal changes in metabolite profiles associated with gossypol exposure in organs like the liver. nih.govnih.govnih.govfrontiersin.orgresearchgate.net Ex vivo studies using tissues like rat aortic rings have also been used to assess the effects of gossypol on processes like microvessel sprouting, providing insights into its anti-angiogenic potential. nih.govresearchgate.net
Future Directions in Academic Research on Gossypol Formic Acid
Elucidation of Undefined Molecular Targets and Pathways
Understanding the precise molecular targets and pathways through which gossypol (B191359) formic acid exerts its biological effects is a critical area for future research. While studies have indicated that gossypol, in general, can interact with various enzymes and proteins, leading to the disruption of cellular processes, the specific interactions of gossypol formic acid require further detailed investigation. researchgate.netresearchgate.net Research suggests that gossypol's antifertility action may involve the inhibition of enzyme systems crucial for energy metabolism in sperm and spermatogenic cells, such as mitochondrial LDH-C4 (LDH-X). tandfonline.com Additionally, gossypol has been shown to inhibit other enzymes like ribonucleotide reductase, malate (B86768) dehydrogenase (MDH), glyceraldehyde-3-phosphate dehydrogenase (GA3PDH), and cytoplasmic phospholipase A2 (cPLA2). tandfonline.com In the context of anticancer activity, gossypol has been linked to the inhibition of cell growth and induction of apoptosis through mechanisms involving the modulation of Bcl-2 family proteins, activation of caspase-dependent pathways, mitochondrial dysfunction, and inhibition of NF-κB activity. tandfonline.comresearchgate.net Furthermore, gossypol has been shown to affect the cell cycle and cell signaling pathways, and Apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (APE1/Ref-1) has been identified as a target. nih.gov Future studies should aim to specifically identify and validate the molecular targets of this compound, potentially utilizing advanced proteomic and genomic approaches to map the affected pathways. Elucidating these undefined targets and pathways will provide a more comprehensive understanding of its mechanisms of action and potential therapeutic applications.
Advanced Structural Biology for Ligand-Target Complex Characterization
Advanced structural biology techniques are essential for characterizing the interactions between this compound and its molecular targets at an atomic level. Understanding the binding modes and conformational changes that occur upon ligand binding can provide valuable insights for rational drug design and optimization. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron microscopy (Cryo-EM) can be employed to determine the three-dimensional structures of this compound in complex with its target proteins. jetir.org While spectral analysis methods like NMR and circular dichroism have been used to study interactions between gossypol and proteins, more advanced structural studies are needed to visualize the precise binding pockets and interaction interfaces involving this compound. jetir.org This structural information can help explain the observed biological activities and guide the development of more potent and selective derivatives.
Development of Mechanistic Probes Based on this compound Scaffold
Developing mechanistic probes based on the this compound scaffold is crucial for dissecting its biological activities and identifying its cellular interactors. These probes, which can be synthesized by incorporating tags (e.g., fluorescent labels, affinity tags) onto the this compound structure, can be used in various biochemical and cell-based assays. For instance, activity-based protein profiling (ABPP) utilizing such probes can help identify enzymes that are covalently or non-covalently bound by this compound. researchgate.net Photoaffinity labeling probes can be used to capture transient interactions with targets in living cells. By systematically designing and applying these mechanistic probes, researchers can gain a deeper understanding of the cellular targets and pathways modulated by this compound, providing valuable tools for further research and validation.
Comparative Mechanistic Studies with Novel Gossypol Analogues and Derivatives
Comparative mechanistic studies with novel gossypol analogues and derivatives are vital for identifying relationships between structural modifications and biological activities. Gossypol's reactivity is influenced by its functional groups, including phenolic hydroxyl and aldehyde groups, which can undergo various chemical reactions leading to the formation of derivatives like Schiff bases, ethers, and esters. researchgate.netjetir.orgresearchgate.net Studies have shown that different forms and derivatives of gossypol can exhibit varying biological activities and toxicities. researchgate.netscholarsresearchlibrary.com For example, the (-)-isomer of gossypol has been reported to be more biologically active than the (+)-isomer. researchgate.netscholarsresearchlibrary.comjetir.org Comparing the molecular interactions, target binding affinities, and downstream pathway modulation of this compound with other gossypol derivatives and novel synthetic analogues can help delineate the structural features responsible for specific biological effects. tandfonline.comannualreviews.orgresearchgate.net This approach can inform the rational design of new compounds with improved efficacy and reduced toxicity. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Mechanistic Prediction and Hypothesis Generation
The integration of artificial intelligence (AI) and machine learning (ML) approaches holds significant promise for accelerating research on this compound. These computational methods can be applied to predict potential molecular targets, analyze complex biological datasets, and generate hypotheses regarding the mechanisms of action. By training ML models on existing data related to gossypol and its derivatives, including structural information, biological activity data, and omics data (e.g., transcriptomics, proteomics), researchers can identify potential protein targets and predict off-target effects. AI algorithms can also be used to analyze high-throughput screening data to identify synergistic interactions with other compounds or to predict the efficacy of novel gossypol analogues. Furthermore, AI can aid in the design of new experiments and optimize research strategies, leading to a more efficient and data-driven approach to understanding the complex mechanisms of this compound.
Q & A
Q. What analytical techniques are recommended for verifying the purity and identity of gossypol formic acid (GAA) in synthesized samples?
To ensure purity and identity, combine spectroscopic and chromatographic methods. Use High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation. Quantify impurities via High-Performance Liquid Chromatography (HPLC) with UV detection, referencing the CAS registry (102256-58-6) for standardized protocols . For trace analysis, employ Headspace Gas Chromatography-Mass Spectrometry (HS/GC-MS), which has a quantification limit of 1 mg/L for formic acid derivatives . Physicochemical techniques, such as melting point determination and solubility profiling, should align with published purity benchmarks .
Q. How can researchers design reproducible protocols for synthesizing GAA?
Follow a stepwise approach:
- Precursor preparation : Start with gossypol extraction from cottonseed using acetone/hexane mixtures, ensuring removal of lipid contaminants.
- Acid complexation : React purified gossypol with formic acid under nitrogen to prevent oxidation.
- Crystallization : Optimize solvent ratios (e.g., ethanol-water) and temperature gradients to maximize yield. Document all steps with detailed stoichiometry, reaction times, and purification criteria. Include validation data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials to enable replication .
Q. What in vitro assays are suitable for assessing GAA’s biological activity?
Use cell-based assays to evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (e.g., broth microdilution for MIC determination). For antiviral studies, employ plaque reduction assays with viral strains sensitive to polyphenolic compounds. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments to account for biological variability .
Advanced Research Questions
Q. How can in silico modeling predict the interaction mechanisms of GAA with biological targets?
Utilize molecular docking (e.g., AutoDock Vina) to simulate GAA’s binding affinity to enzymes like Bcl-2 (apoptosis regulation) or HIV-1 reverse transcriptase. Pair this with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time. Validate predictions with mutagenesis studies or competitive binding assays .
Q. What experimental strategies resolve contradictions in GAA’s reported effects on microbial communities?
Address variability by:
- Controlled variables : Standardize microbial strains, growth media, and gossypol concentrations across studies.
- Multi-omics integration : Combine metagenomics (for bacterial diversity) and metabolomics (e.g., GC-MS for short-chain fatty acids) to contextualize findings. For example, in ruminant studies, GAA increased acetate but did not alter bacterial phyla abundance, suggesting substrate-specific metabolic shifts rather than community restructuring .
- Dose-response curves : Identify threshold concentrations where effects plateau or reverse, using nonlinear regression models .
Q. How do genetic modifications in plant models elucidate GAA’s role in disease resistance pathways?
Silence key biosynthesis genes (e.g., GhSNAT1 or GhCOMT) via CRISPR/Cas9 in cotton plants and monitor GAA production under pathogen stress. Use RNA-seq to track phenylpropanoid and mevalonate pathway activation. Correlate lignin/gossypol levels with Verticillium resistance, and rescue phenotypes with exogenous melatonin to confirm pathway specificity .
Methodological Guidance
Q. What statistical approaches are critical for analyzing dose-dependent toxicity data in GAA studies?
Apply nonlinear mixed-effects models (NLME) to estimate LD50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. treatment cohorts). For longitudinal data (e.g., chronic toxicity), implement survival analysis with Kaplan-Meier curves and Cox proportional hazards models .
Q. How should researchers document synthetic protocols to meet reproducibility standards?
Adhere to the Beilstein Journal of Organic Chemistry’s guidelines:
- Primary data : Report yields, purity (≥95% by HPLC), and spectral data (e.g., IR, NMR peaks) in the main text.
- Extended details : Provide reaction optimization trials (e.g., solvent screening) and failed attempts in supplementary files.
- Reference controls : Cite published protocols for known intermediates and validate new steps with independent replicates .
Data Presentation and Validation
Q. How can researchers validate GAA’s hypolipidemic effects in animal models while minimizing confounding factors?
- Diet control : Use pair-fed cohorts to isolate gossypol’s effects from caloric intake variations.
- Biomarker panels : Measure serum triglycerides, LDL/HDL ratios, and liver enzymes (e.g., ALT/AST) alongside histopathological analyses.
- Positive controls : Compare results with statins or fibrates to contextualize efficacy .
Q. What metrics should be prioritized when reporting GAA’s impact on bacterial metabolism in microbiomes?
Focus on molar proportions of fermentation byproducts (e.g., acetate, butyrate) and alpha-diversity indices (e.g., Shannon index). Use PERMANOVA to test for significant shifts in beta-diversity. Report effect sizes (e.g., Cohen’s d) for quantitative comparisons between treatment groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
